Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate, also known as MPACB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various experiments and studies. In
Scientific Research Applications
Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been found to have a range of scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively target ROS, making it a valuable tool for studying oxidative stress and related diseases. Additionally, Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been used as a potential therapeutic agent for the treatment of cancer and other diseases. Its ability to induce apoptosis in cancer cells has been demonstrated in several studies, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate is complex and not fully understood. However, it is known that this compound can interact with various cellular targets, including ROS and proteins involved in apoptosis. Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. Additionally, Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been found to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its antioxidant properties, and its ability to selectively target ROS. Additionally, Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate in lab experiments is its selectivity for ROS, which allows for the detection and measurement of oxidative stress in cells. Additionally, Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been found to have low toxicity, making it a safe and effective tool for studying various cellular processes. However, the limitations of Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate include its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for research on Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate, including its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. The development of new methods for synthesizing and analyzing Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate may also lead to new applications and discoveries in the field of scientific research.
Synthesis Methods
The synthesis of Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate involves several steps, including the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methyl 4-aminobenzoate in the presence of triethylamine to yield Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate. The synthesis of Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate has been well-documented in the literature, and its purity and yield can be optimized through various methods.
properties
IUPAC Name |
methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-18(13-22-23(14)17-6-4-3-5-7-17)19(24)21-12-15-8-10-16(11-9-15)20(25)26-2/h3-11,13H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXTFWKWHVNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate |
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